molecular formula C8H11Cl2N3O B14077242 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol

3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol

Cat. No.: B14077242
M. Wt: 236.10 g/mol
InChI Key: WQKODBRYDAVDKF-UHFFFAOYSA-N
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Description

3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H12Cl2N3OP. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and an amino group, which is further connected to a butanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under controlled conditions. One common method includes the use of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as silica gel column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxyl group in the butanol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alkanes.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl]dimethylphosphine oxide
  • 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
  • 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
  • 2-[(4-Chloro-6-(2,3-dimethylphenyl)amino)pyrimidin-2-yl]thio)acetic acid

Uniqueness

3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a butanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H11Cl2N3O

Molecular Weight

236.10 g/mol

IUPAC Name

3-[(2,5-dichloropyrimidin-4-yl)amino]butan-1-ol

InChI

InChI=1S/C8H11Cl2N3O/c1-5(2-3-14)12-7-6(9)4-11-8(10)13-7/h4-5,14H,2-3H2,1H3,(H,11,12,13)

InChI Key

WQKODBRYDAVDKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)NC1=NC(=NC=C1Cl)Cl

Origin of Product

United States

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